cl-387785
CAS No.: 253310-44-0
Cat. No.: VC13563442
Molecular Formula: C18H13BrN4O
Molecular Weight: 381.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 253310-44-0 |
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Molecular Formula | C18H13BrN4O |
Molecular Weight | 381.2 g/mol |
IUPAC Name | N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide |
Standard InChI | InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) |
Standard InChI Key | BTYYWOYVBXILOJ-UHFFFAOYSA-N |
SMILES | CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br |
Canonical SMILES | CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br |
Introduction
CL-387785, also known as EKI-785, is an irreversible and selective inhibitor of the epidermal growth factor receptor (EGFR) kinase. It has been extensively studied for its potential therapeutic effects in cancer, particularly in non-small cell lung cancer (NSCLC), and has shown promise in overcoming resistance to other EGFR inhibitors.
Key Characteristics:
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Molecular Formula: C18H13BrN4O
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Molecular Weight: 381.23 g/mol
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CAS No.: 194423-06-8
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Solubility: Soluble in DMSO (76 mg/mL at 25°C), insoluble in water and ethanol .
Mechanism of Action
CL-387785 works by irreversibly inhibiting EGFR autophosphorylation, which is crucial for the activation of downstream signaling pathways involved in cell proliferation and survival. This mechanism allows it to effectively target cells overexpressing EGFR or its mutants, such as the T790M mutation, which confers resistance to reversible EGFR inhibitors like gefitinib and erlotinib .
Inhibition Data:
Target | IC50 |
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EGFR Autophosphorylation | 5 nM |
EGFR Kinase Activity | 250-490 pM |
Cancer Treatment
CL-387785 has been studied for its efficacy in treating various cancers, including NSCLC. It has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells, particularly those with EGFR mutations .
Effects on NSCLC:
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Proliferation Inhibition: CL-387785 inhibits H1975 cell proliferation in a concentration- and time-dependent manner .
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Invasion and Metastasis: Reduces cell migration and invasion capabilities .
Overcoming Resistance
One of the significant advantages of CL-387785 is its ability to overcome resistance caused by the T790M mutation in EGFR. This mutation is a common cause of resistance to first-generation EGFR inhibitors .
Radiation Sensitization
CL-387785 also enhances the sensitivity of cancer cells to radiation therapy. Studies have shown that it increases the radiation sensitization ratio (SER) in NSCLC cells, making it a potential adjunct to radiotherapy .
Radiation Sensitization Data:
Concentration (nM) | SER |
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10 | 1.17 |
25 | 1.39 |
50 | 2.88 |
100 | 3.64 |
Potential Applications Beyond Cancer
Recent studies suggest that EGFR inhibitors like CL-387785 may have potential applications in treating Alzheimer's disease (AD). EGFR has been implicated in AD pathology, and inhibiting it may help reduce amyloid-beta levels and improve cognitive function .
Alzheimer's Disease
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